

In-Depth Technical Guide: Tantalum(V) Methoxide (Ta(OCH₃)₅)

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Compound of Interest		
Compound Name:	Tantalum methoxide	
Cat. No.:	B15089087	Get Quote

CAS Number: 865-35-0[1][2]

This technical guide provides comprehensive information on Tantalum(V) methoxide, a key precursor in materials science and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Safety and Hazard Information

Tantalum(V) methoxide is a flammable solid that is harmful if swallowed and causes skin and eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Handling should be performed under an inert atmosphere and with appropriate personal protective equipment.[2]

GHS Hazard and Precautionary Statements



Code	Statement
H228	Flammable solid[2][3]
H302	Harmful if swallowed[3]
H315	Causes skin irritation[2]
H319	Causes serious eye irritation[2]
H335	May cause respiratory irritation[2]
P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][4]
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4][5]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] [5]

Physical and Chemical Properties

Property	Value
Molecular Formula	Ta(OCH₃)₅
Molecular Weight	336.12 g/mol [1]
Appearance	Solid

Experimental Protocols

Tantalum(V) methoxide is a versatile precursor for the synthesis of tantalum-containing materials, particularly tantalum(V) oxide (Ta_2O_5), through processes like sol-gel synthesis and chemical vapor deposition (CVD).



Sol-Gel Synthesis of Tantalum(V) Oxide Nanoparticles

This protocol describes a general method for producing Ta₂O₅ nanoparticles from a tantalum alkoxide precursor. The principles are applicable to Tantalum(V) methoxide, though the specifics may be adapted from protocols using the closely related Tantalum(V) ethoxide.

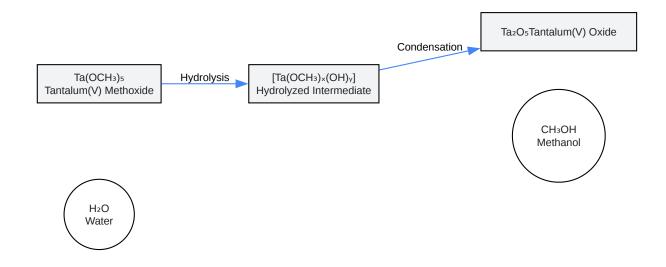
Methodology:

- Precursor Solution Preparation: A solution of Tantalum(V) methoxide is prepared in a dry alcohol, such as absolute ethanol, under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
- Hydrolysis: Deionized water is added to the alkoxide solution. The molar ratio of water to the tantalum precursor is a critical parameter that influences the resulting particle size and morphology.
- Condensation and Gelation: The hydrolysis reaction initiates a condensation process, leading to the formation of Ta-O-Ta bonds and the gradual formation of a gel.
- Aging: The gel is typically aged for a period of time to allow for further condensation and strengthening of the network structure.
- Drying: The gel is dried to remove the solvent and byproducts. This can be done under ambient conditions or through supercritical drying to minimize cracking.
- Calcination: The dried gel is heat-treated (calcined) at elevated temperatures to remove residual organic compounds and induce crystallization of the tantalum oxide. The final crystalline phase of Ta₂O₅ depends on the calcination temperature.

Reaction Pathways

The most fundamental reaction of Tantalum(V) methoxide is its hydrolysis to form tantalum(V) oxide. This reaction is the basis for many of its applications in materials synthesis.





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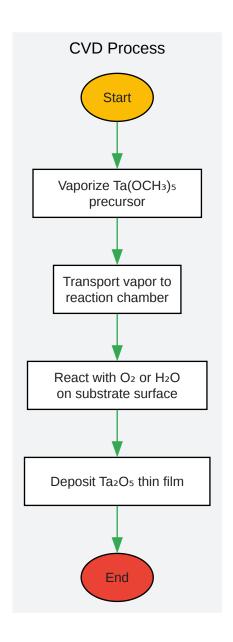
Caption: Hydrolysis and condensation of Tantalum(V) methoxide.

This diagram illustrates the two-step process where Tantalum(V) methoxide first reacts with water in a hydrolysis step to form a hydroxylated intermediate. This is followed by a condensation step where methanol is eliminated, and Ta-O-Ta bridges are formed, ultimately leading to the production of Tantalum(V) oxide.

Chemical Vapor Deposition (CVD) Workflow

Tantalum(V) methoxide can be used as a precursor in CVD to deposit thin films of Ta2O5.





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Caption: Workflow for CVD of Ta₂O₅ from Ta(OCH₃)₅.

This workflow outlines the key stages in the CVD process using Tantalum(V) methoxide. The solid precursor is first vaporized and then transported into a reaction chamber. On the surface of a heated substrate, it reacts with an oxidant (like oxygen or water vapor) to form a thin film of tantalum(V) oxide.



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